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molecular formula C6H12N2O B8537907 1,4-Diazabicyclo[2.2.2]octane, 1-oxide CAS No. 18503-52-1

1,4-Diazabicyclo[2.2.2]octane, 1-oxide

Cat. No. B8537907
M. Wt: 128.17 g/mol
InChI Key: WTFMFQXWKFXYKA-UHFFFAOYSA-N
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Patent
US05606084

Procedure details

A solution of 1,4-diazabicyclo[2.2.2]octane N-oxide (2.56 g, 20 mmole), boron trifluoride etherate (2.4 mL, 20 mmole), and tetrafluoroboric acid (50% solution, 3.66 g, 20 mmole) in acetonitrile (250 mL) was cooled to 8° C. and treated with a mixture of fluorine in nitrogen (10% V/V, 52 mmole). The reaction was evaporated, the remaining solid washed with acetone and dried to afford 4.8 grams of 1-hydroxyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (75% yield).
Quantity
2.56 g
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
3.66 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]12[CH2:8][CH2:7][N+:4]([O-:9])([CH2:5][CH2:6]1)[CH2:3][CH2:2]2.B(F)(F)[F:11].CCOCC.[F:19][B-:20]([F:23])([F:22])[F:21].[H+].FF>C(#N)C>[F:19][B-:20]([F:23])([F:22])[F:21].[F:19][B-:20]([F:23])([F:22])[F:21].[OH:9][N+:4]12[CH2:7][CH2:8][N+:1]([F:11])([CH2:6][CH2:5]1)[CH2:2][CH2:3]2 |f:1.2,3.4,7.8.9|

Inputs

Step One
Name
Quantity
2.56 g
Type
reactant
Smiles
N12CC[N+](CC1)(CC2)[O-]
Name
Quantity
2.4 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Name
Quantity
3.66 g
Type
reactant
Smiles
F[B-](F)(F)F.[H+]
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Smiles
FF

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was evaporated
WASH
Type
WASH
Details
the remaining solid washed with acetone
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
F[B-](F)(F)F.F[B-](F)(F)F.O[N+]12CC[N+](CC1)(CC2)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 149.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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